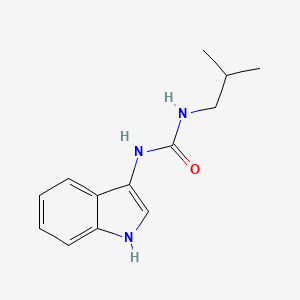

1-(1H-Indol-3-yl)-3-Isobutylharnstoff

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-indol-3-yl)-3-isobutylurea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

1-(1H-indol-3-yl)-3-isobutylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.

Biochemische Analyse

Cellular Effects

Indole derivatives have been shown to have a significant impact on various types of cells and cellular processes . For example, they have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Temporal Effects in Laboratory Settings

Studies on other indole derivatives have shown that these compounds can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of different dosages of 1-(1H-indol-3-yl)-3-isobutylurea in animal models have not been studied. Studies on other indole derivatives have shown that these compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving 1-(1H-indol-3-yl)-3-isobutylurea are not well-documented. Indole derivatives are known to be involved in various metabolic pathways. For example, gut bacteria can convert tryptophan into indole and its derivatives through several metabolic pathways

Subcellular Localization

The subcellular localization of 1-(1H-indol-3-yl)-3-isobutylurea is currently unknown. Understanding the subcellular localization of a compound can provide important insights into its activity and function. For example, some compounds are directed to specific compartments or organelles by targeting signals or post-translational modifications

Vorbereitungsmethoden

The synthesis of 1-(1H-indol-3-yl)-3-isobutylurea can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxylic acid with isobutylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(1H-indol-3-yl)-3-isobutylurea undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield reduced indole derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-(1H-indol-3-yl)-3-isobutylurea can be compared with other indole derivatives such as:

1H-indole-3-carboxylic acid: A precursor in the synthesis of various indole derivatives.

1H-indole-3-acetic acid: A plant hormone with significant biological activity.

1H-indole-3-butyric acid: Another plant hormone used in agriculture.

What sets 1-(1H-indol-3-yl)-3-isobutylurea apart is its unique isobutylurea moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

1-(1H-indol-3-yl)-3-isobutylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(1H-indol-3-yl)-3-isobutylurea is C12H14N2O, with a molecular weight of 218.26 g/mol. The structure features an indole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of 1-(1H-indol-3-yl)-3-isobutylurea is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study conducted on various indole derivatives, including 1-(1H-indol-3-yl)-3-isobutylurea, evaluated their Minimum Inhibitory Concentration (MIC) against several pathogens. The results indicated that the compound has notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 16 µg/mL.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1-(1H-indol-3-yl)-3-isobutylurea | MRSA | 16 |

| Control (Vancomycin) | MRSA | 1 |

| Control (Chloramphenicol) | MRSA | 0.5 |

Anti-inflammatory Activity

Research has shown that compounds with indole structures can exhibit anti-inflammatory effects by modulating cytokine production. While specific data on 1-(1H-indol-3-yl)-3-isobutylurea is limited, related compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple indole derivatives, 1-(1H-indol-3-yl)-3-isobutylurea was identified as one of the more potent compounds against MRSA. The study highlighted its potential as a lead compound for further development into novel antibiotics.

Case Study 2: Anti-cancer Potential

Another line of investigation focused on the potential anti-cancer properties of indole derivatives. While specific studies on 1-(1H-indol-3-yl)-3-isobutylurea are sparse, related compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of 1-(1H-indol-3-yl)-3-isobutylurea has not been extensively characterized. However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential. Future studies should focus on these aspects to establish a clearer picture of its bioavailability and efficacy in vivo.

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-3-(2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)7-15-13(17)16-12-8-14-11-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIJNWJTZDUEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.